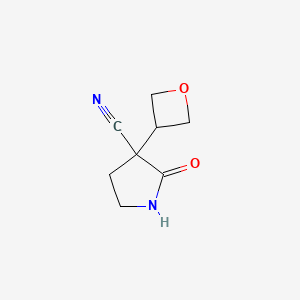

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

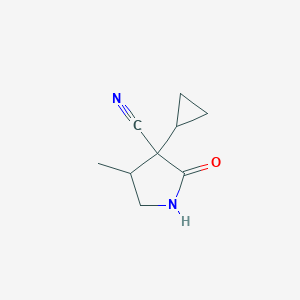

The compound “3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile” appears to contain an oxetane ring and a pyrrolidine ring. Oxetanes are four-membered cyclic ethers and pyrrolidines are five-membered cyclic amines. Both of these structures are found in various natural and synthetic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxetane and pyrrolidine rings in separate steps, followed by the introduction of the nitrile group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxetane and pyrrolidine rings, as well as the nitrile group. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxetane and pyrrolidine rings, as well as the nitrile group. The oxetane ring is known to be reactive due to ring strain, while the pyrrolidine ring can participate in various reactions due to the presence of the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxetane and pyrrolidine rings, as well as the nitrile group. These functional groups can affect properties such as solubility, boiling point, and melting point .Wirkmechanismus

Target of Action

Oxetane derivatives have been employed to improve drugs’ physicochemical properties . Oxetane-3-ol, a related compound, has been evaluated as a bioisostere of carboxylic acid .

Mode of Action

Oxetane rings serve as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol may be considered as a potential surrogate of the carboxylic acid functional group . This suggests that 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might interact with its targets in a similar manner.

Biochemical Pathways

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

A related compound, pf-06821497, showed favorable adme data, suggesting that 3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might have similar properties .

Result of Action

Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Action Environment

A related compound, pf-06821497, demonstrated excellent mechanical sustainability and durability , suggesting that 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile might have similar properties.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of oxetane derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s unique structure allows it to participate in ring-opening reactions, which are crucial in the synthesis of various biochemical intermediates .

Cellular Effects

The effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites in the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . This distribution is essential for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of 3-(Oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is determined by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular processes.

Eigenschaften

IUPAC Name |

3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-8(6-3-12-4-6)1-2-10-7(8)11/h6H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXILQPJIPSNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1(C#N)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)